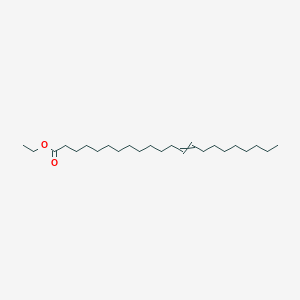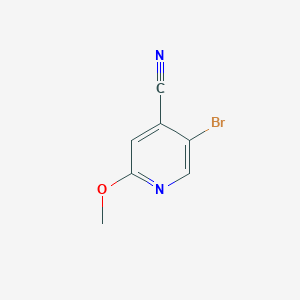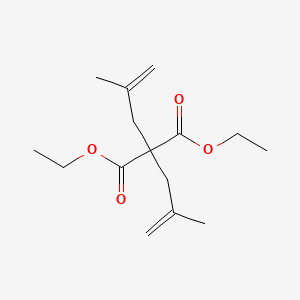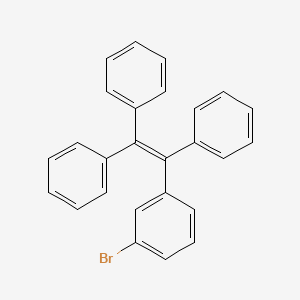
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C26H19Br and a molecular weight of 411.33 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene backbone, which is further connected to three benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (3-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder and a catalyst like titanium tetrachloride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethene backbone play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound has a similar structure but with the bromine atom positioned at the 4th position of the phenyl ring.
1-(4-Aminomethylphenyl)-1,1,2-triphenylethene: Another structurally related compound with an aminomethyl group instead of a bromine atom.
Uniqueness
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is unique due to the specific positioning of the bromine atom at the 3rd position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.
Propriétés
Numéro CAS |
1400890-62-1 |
|---|---|
Formule moléculaire |
C26H19Br |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
1-bromo-3-(1,2,2-triphenylethenyl)benzene |
InChI |
InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H |
Clé InChI |
NBGYCGNBWNHVBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
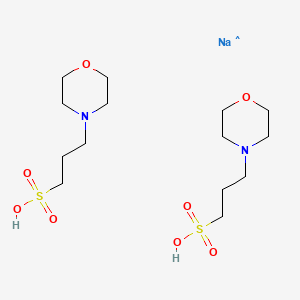
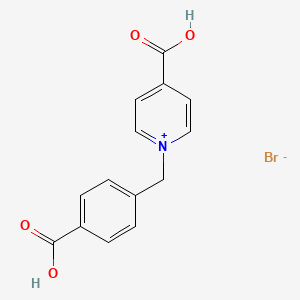
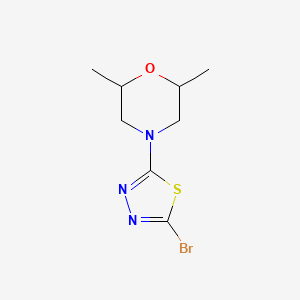
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B15156591.png)
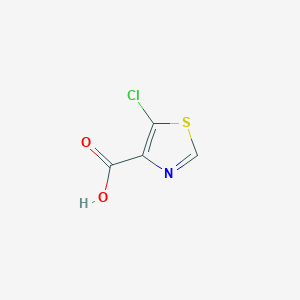
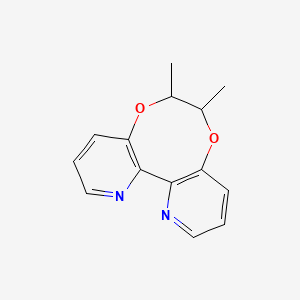

amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)
